

Application Notes and Protocols: RKI-1447 Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *RKI-1447 dihydrochloride*

Cat. No.: *B2663510*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

RKI-1447 is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] As a Type I kinase inhibitor, it competitively binds to the ATP-binding site of ROCK, preventing the phosphorylation of downstream substrates.[2][4][5] This inhibition disrupts key cellular processes such as actin cytoskeleton organization, cell migration, and proliferation.[4][6] Consequently, RKI-1447 has demonstrated significant anti-invasive and antitumor activities in various cancer models, including breast and colorectal cancer, and is a valuable tool for studying Rho/ROCK signaling pathways.[4][6][7]

Physicochemical Properties

- Molecular Formula: $C_{16}H_{14}N_4O_2S \cdot 2HCl$
- Molecular Weight: 399.29 g/mol [8][9]
- CAS Number: 1782109-09-4

Solubility Data

The solubility of **RKI-1447 dihydrochloride** can vary based on the solvent and experimental conditions. It is highly soluble in DMSO and has limited solubility in water, which can be

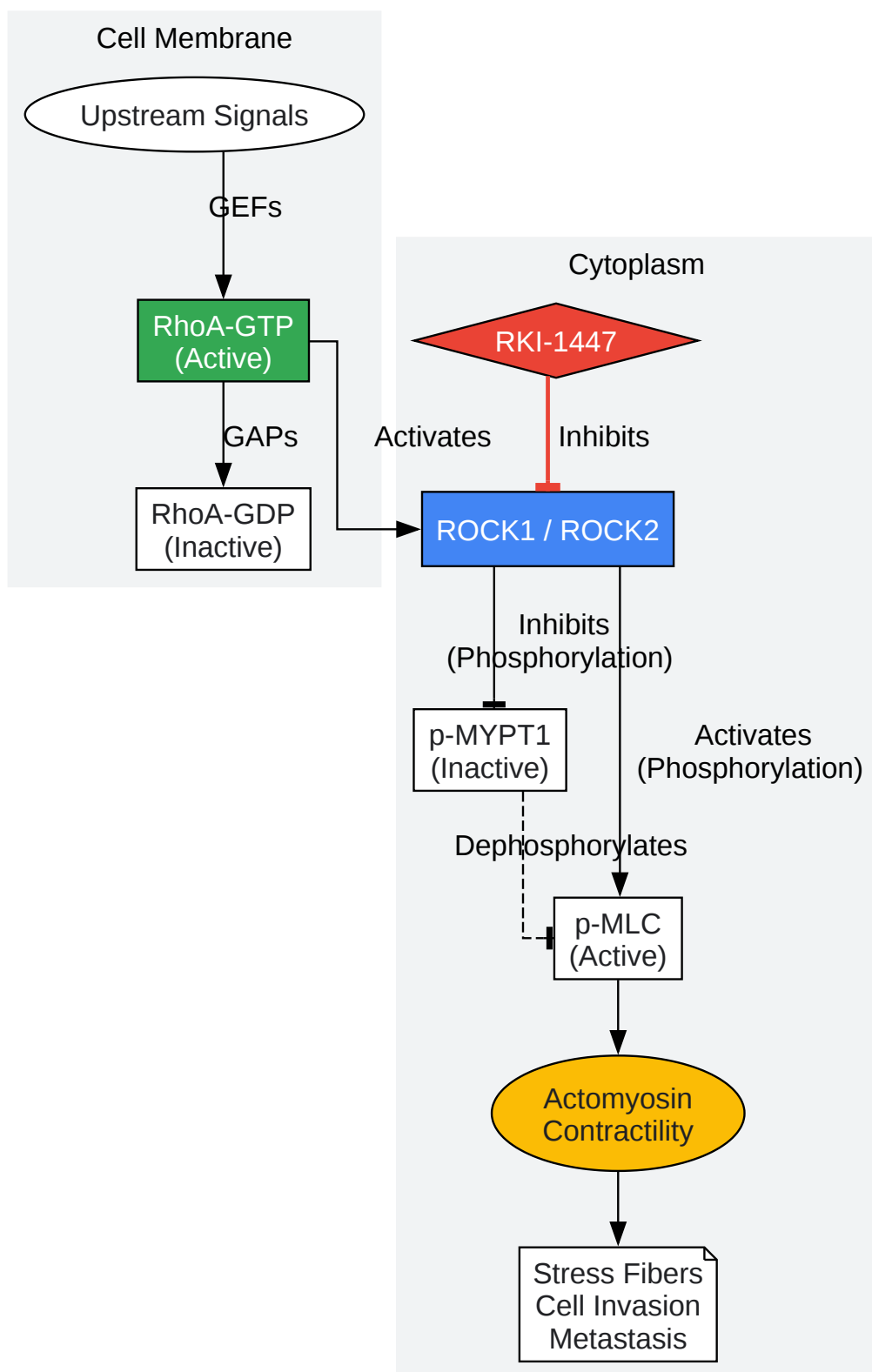
improved with gentle heating.

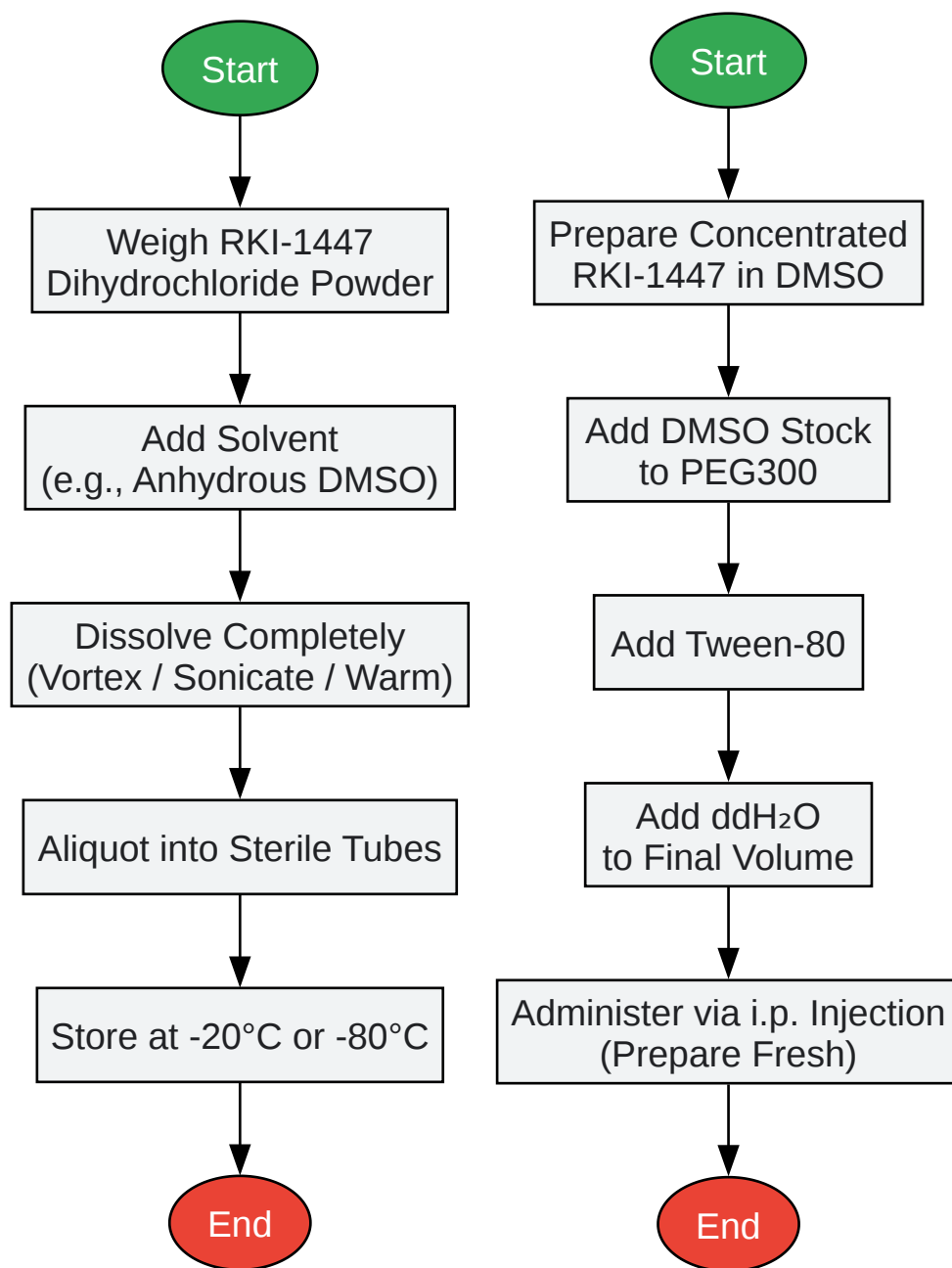
Solvent	Concentration (Molar)	Concentration (mg/mL)	Conditions	Source
DMSO	100 mM	39.93 mg/mL	-	[9]
~125 mM	50 mg/mL	Requires sonication	[8]	
~163 mM	65 mg/mL	Use fresh, anhydrous DMSO	[10][11]	
Water	10 mM	3.99 mg/mL	Requires gentle warming	[9]
Insoluble	< 0.1 mg/mL	May require heating to 60°C	[7][8]	

Note: Due to its hygroscopic nature, using fresh, anhydrous DMSO is recommended for achieving maximum solubility. For aqueous solutions, solubility is significantly lower.

Mechanism of Action: Rho-ROCK Signaling Pathway

RKI-1447 targets the Rho-associated kinases ROCK1 and ROCK2, which are key effectors of the small GTPase RhoA. When activated by upstream signals, RhoA binds to and activates ROCK. ROCK then phosphorylates multiple substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility, stress fiber formation, and cell motility. RKI-1447 selectively inhibits ROCK, thereby preventing these downstream events.[4][6]





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